molecular formula C15H22N2O3 B261882 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine

1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine

Cat. No. B261882
M. Wt: 278.35 g/mol
InChI Key: VOCSLRGKMNLIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine, also known as DMPEP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. DMPEP has gained significant attention in the scientific community due to its potential applications in research and development.

Mechanism of Action

1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine acts as a stimulant on the central nervous system by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also binds to and activates the serotonin 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception. The exact mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects
1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which are typical effects of stimulants. It also causes the release of hormones such as cortisol and prolactin, which are involved in stress and lactation, respectively. 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine has also been shown to increase the levels of certain neurotransmitters in the brain, which can affect mood, cognition, and perception.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on the central nervous system are well-documented. It has also been shown to have a lower potential for abuse and addiction compared to other psychoactive substances. However, there are also limitations to using 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine in lab experiments. Its effects on the brain are still not fully understood, and further research is needed to determine its long-term effects on the body. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine is not widely available, and its use is restricted in some countries.

Future Directions

There are several future directions for research on 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine. One area of interest is its potential as a treatment for neurological disorders such as depression and anxiety. Further research is needed to determine its efficacy and safety in treating these conditions. Another area of interest is its effects on the brain and how it interacts with other neurotransmitter systems. Understanding its mechanism of action can lead to the development of new drugs that target specific neurotransmitter systems. Lastly, more research is needed to determine the long-term effects of 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine on the body and brain. This information can help determine its potential as a therapeutic agent and its safety for human use.
Conclusion
In conclusion, 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential applications in research and development. Its effects on the central nervous system have been well-documented, and it has been used in studies to investigate its potential as a treatment for various neurological disorders. Further research is needed to fully understand its mechanism of action, long-term effects, and potential as a therapeutic agent.

Synthesis Methods

1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine can be synthesized using various methods, including reductive amination, condensation, and cyclization. The most common method of synthesis involves the reaction of 2,6-dimethoxybenzoyl chloride with ethylpiperazine in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques to obtain pure 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine has been widely used in scientific research to study its effects on the central nervous system. It has been shown to have similarities to other psychoactive substances such as amphetamines and MDMA. 1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine has been used in studies to investigate its effects on neurotransmitter release, receptor binding, and neuronal activity. It has also been used in studies to investigate its potential as a treatment for various neurological disorders such as depression and anxiety.

properties

Product Name

1-(2,6-Dimethoxybenzoyl)-4-ethylpiperazine

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H22N2O3/c1-4-16-8-10-17(11-9-16)15(18)14-12(19-2)6-5-7-13(14)20-3/h5-7H,4,8-11H2,1-3H3

InChI Key

VOCSLRGKMNLIHK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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